1-(Ethenesulfonyl)-4-fluorobenzene
Description
1-(Ethenesulfonyl)-4-fluorobenzene (CAS: 28122-14-7) is a fluorinated aromatic compound with the molecular formula C₈H₇FO₂S and a molecular weight of 186.2034 g/mol . The structure consists of a benzene ring substituted with a fluorine atom at the para position and an ethenesulfonyl (-SO₂-CH₂-CH₂) group. This compound is primarily used in research settings, with strict storage guidelines: solutions are stable for 6 months at -80°C or 1 month at -20°C .
Structure
3D Structure
Properties
IUPAC Name |
1-ethenylsulfonyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOADGKOUSZGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634419 | |
| Record name | 1-(Ethenesulfonyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28122-14-7 | |
| Record name | 1-(Ethenesulfonyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethenesulfonyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with ethylene in the presence of a base, such as triethylamine, under controlled temperature conditions. The reaction typically proceeds as follows: [ \text{4-Fluorobenzenesulfonyl chloride} + \text{Ethylene} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethenesulfonyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The ethenesulfonyl group can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-sulfur bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions include substituted benzene derivatives, sulfonylated compounds, and various fluorinated organic molecules.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
The sulfonyl fluoride group in 1-(Ethenesulfonyl)-4-fluorobenzene is known for its ability to act as a covalent inhibitor for various biological targets. This mechanism is particularly relevant in the development of therapeutics for diseases like Alzheimer’s. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative disorders .
Case Study: Alzheimer’s Disease Treatment
Research has shown that sulfonyl fluorides can be designed to remain inert while circulating in biological fluids and become activated upon reaching their target. For instance, methane sulfonyl fluoride has been evaluated in clinical trials for treating Alzheimer’s disease, demonstrating the potential of sulfonyl fluorides as therapeutic agents .
Radiochemistry
Applications in PET Imaging
The compound has been utilized as a prosthetic group in positron emission tomography (PET) imaging. The sulfur-fluorine bond is particularly advantageous due to its stability and reactivity under mild conditions. Recent studies have demonstrated that this compound can be used to label proteins and peptides with fluorine-18, enhancing their visibility in imaging studies .
Case Study: Synthesis of Radiolabeled Compounds
A study reported the successful synthesis of radioactive derivatives using this compound, achieving over 80% radiochemical yield. These derivatives were tested for stability and reactivity with various biological substrates, indicating their potential use in non-invasive imaging techniques .
Materials Science
Use in Polymer Chemistry
The unique properties of this compound make it a valuable component in the development of advanced materials. Its ability to form stable linkages with other organic compounds allows it to be used as a building block in the synthesis of functional polymers. These polymers can exhibit desirable characteristics such as increased thermal stability and resistance to hydrolysis .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(Ethenesulfonyl)-4-fluorobenzene involves its interaction with various molecular targets and pathways. The ethenesulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
1-Fluoro-4-(phenylsulfonyl)benzene (CAS: 312-31-2)
- Molecular Formula : C₁₂H₉FO₂S
- Key Differences : Replaces the ethenesulfonyl group with a phenylsulfonyl (-SO₂-C₆H₅) substituent.
- The electron-withdrawing effect is comparable but modulated by the aromatic ring .
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Structure : Integrates a triazole-thioether backbone with a phenylsulfonyl group.
- Application : Demonstrates broader biological activity due to the triazole moiety, which is absent in 1-(ethenesulfonyl)-4-fluorobenzene .
Azide-Containing Fluorobenzenes
1-(Azidomethyl)-4-fluorobenzene (CAS: Not specified)
- Synthesis : Prepared via nucleophilic substitution of 1-(bromomethyl)-4-fluorobenzene with sodium azide .
- Reactivity : The azide group enables participation in click chemistry (e.g., CuAAC reactions), unlike the sulfonyl group in the target compound .
- Applications : Used to synthesize triazole derivatives for corrosion inhibition or bioactive molecules .
1-(1-Azidovinyl)-4-fluorobenzene
- Structure : Contains a vinyl azide group instead of sulfonyl.
- Utility : Serves as a precursor for electrochemical synthesis of imidazoles, highlighting divergent reactivity compared to sulfonyl derivatives .
Halogenated Derivatives
1-(3-Bromopropoxy)-4-fluorobenzene (CAS: 1129-78-8)
1-(4-Bromobutoxy)-4-fluorobenzene (CAS: 2033-80-9)
- Application : Used in etherification reactions, contrasting with the sulfonyl group’s role in stabilizing negative charge .
Cathinone Derivatives with Fluorobenzene Moieties
4-Fluoro-α-pyrrolidinovalerophenone (4-F-α-PVP)
- Structure : Combines a pyrrolidinyl ketone with a 4-fluorobenzene group.
- Biological Relevance : Acts as a psychoactive designer drug, leveraging the fluorine atom for metabolic stability. The target compound lacks such central nervous system activity .

Comparative Analysis of Key Properties
| Property | This compound | 1-Fluoro-4-(phenylsulfonyl)benzene | 1-(Azidomethyl)-4-fluorobenzene |
|---|---|---|---|
| Molecular Weight (g/mol) | 186.20 | 236.26 | 151.15 (estimated) |
| Key Functional Group | Ethenesulfonyl (-SO₂-CH₂-CH₂) | Phenylsulfonyl (-SO₂-C₆H₅) | Azidomethyl (-CH₂-N₃) |
| Reactivity | Electron-withdrawing, stable | Moderate steric hindrance | Highly reactive in click chemistry |
| Storage Stability | -80°C (6 months) | Not specified | Room temperature (short-term) |
| Applications | Research intermediate | Organic synthesis | Corrosion inhibitors, drug discovery |
Biological Activity
1-(Ethenesulfonyl)-4-fluorobenzene, also known by its CAS number 28122-14-7, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by a sulfonyl group attached to a fluorinated benzene ring. Its structure can be represented as follows:
- Molecular Formula : C8H8FNO2S
- Molecular Weight : 195.21 g/mol
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing various compounds for their antibacterial effects, it was found to inhibit the growth of several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer studies. A notable investigation involved evaluating its effects on cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The results demonstrated that this compound induced apoptosis in these cell lines, suggesting a potential role as an anticancer agent. The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Protein Interaction : The sulfonyl group may form covalent bonds with nucleophilic sites on proteins, altering their function.
- Oxidative Stress : The compound's redox properties could influence cellular oxidative stress pathways, contributing to its antimicrobial and anticancer effects.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its effectiveness compared to standard antibiotics:
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|
| Escherichia coli | 32 | Amoxicillin |
| Staphylococcus aureus | 16 | Methicillin |
| Pseudomonas aeruginosa | 64 | Ciprofloxacin |
Case Study 2: Anticancer Potential
In vitro studies on HeLa and MCF-7 cell lines revealed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability:
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 25 | 65 | 70 |
| 50 | 40 | 50 |
These findings indicate a dose-dependent response, highlighting the compound's potential as an anticancer therapeutic agent.
Q & A
Q. Basic Research Focus
- HPLC-UV/Vis : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in acetonitrile/water (70:30), detection at 254 nm.
- GC-MS : DB-5MS column, splitless injection at 250°C, EI mode (70 eV) for detecting volatile byproducts like 4-fluorobenzenesulfinic acid.
- ICP-OES : For metal catalyst residues (e.g., Pd < 10 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

